

# Statistical analysis for "Angiogenesis inhibitor 6" comparative studies

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Compound Name: Angiogenesis inhibitor 6

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## Comparative Analysis of the Bispecific Angiogenesis Inhibitor TAvi6

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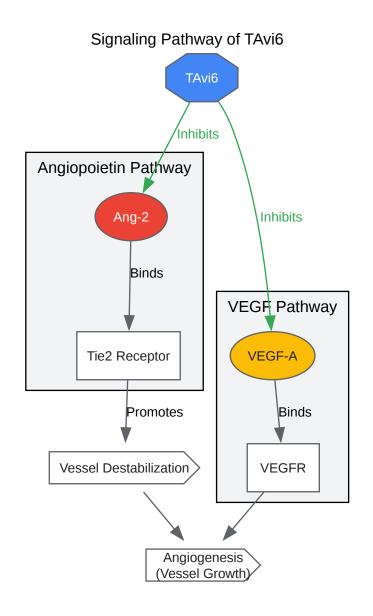
This guide provides an objective comparison of the investigational angiogenesis inhibitor TAvi6 with other alternatives, supported by preclinical experimental data. TAvi6 is a tetravalent bispecific antibody that distinguishes itself by simultaneously targeting two key mediators of angiogenesis: Vascular Endothelial Growth Factor A (VEGF-A) and Angiopoietin-2 (Ang-2).

# Mechanism of Action: Dual Blockade of VEGF-A and Ang-2

TAvi6 is engineered with two arms based on bevacizumab to neutralize VEGF-A, a primary driver of angiogenesis, and two additional single-chain variable fragments that target Ang-2, a factor involved in vascular remodeling and destabilization.[1][2] This dual-targeting approach is designed to overcome resistance mechanisms that can arise from the upregulation of alternative angiogenic pathways when only VEGF-A is inhibited.[1] Tumors can escape anti-VEGF-A treatment by up-regulating Ang-2, which makes the simultaneous inhibition of both pathways a promising therapeutic strategy.[1]

Below is a diagram illustrating the signaling pathways targeted by TAvi6.





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Caption: Dual-targeting mechanism of the bispecific antibody TAvi6.

## **Comparative Efficacy Data**

Preclinical studies have demonstrated the potent anti-tumoral and anti-metastatic efficacy of TAvi6 in various xenograft models. The following tables summarize the key comparative data.



**Table 1: In Vivo Anti-Tumoral Efficacy in Xenograft** 

**Models** 

Xenograft Model	Treatment Group	Dose/Schedule	Tumor Growth Inhibition (TGI)	p-value vs. Bevacizumab
Colo205	Bevacizumab	10 mg/kg, weekly	66%	-
LC06 (anti-Ang- 2)	10 mg/kg, weekly	47%	<0.05	
Bevacizumab + LC06	10 mg/kg each, weekly	78%	<0.05	
TAvi6	10 mg/kg, weekly	87%	<0.01	
KPL-4	Bevacizumab	10 mg/kg, weekly	45%	-
TAvi6	10 mg/kg, weekly	75%	<0.05	
Calu-3	Bevacizumab	10 mg/kg, weekly	35%	-
TAvi6	10 mg/kg, weekly	60%	<0.05	

Data sourced from preclinical studies.[1]

**Table 2: Efficacy in Bevacizumab-Refractory Colo205** 

**Xenograft Model** 

Treatment Group	Dose/Schedule	Tumor Volume Suppression vs. Bevacizumab Maintenance	p-value
Bevacizumab (maintenance)	10 mg/kg, weekly	-	-
LC06 (anti-Ang-2)	10 mg/kg, weekly	44%	0.006
Bevacizumab + LC06	10 mg/kg each, weekly	45%	0.005
TAvi6	10 mg/kg, weekly	60%	0.002



Established Colo205 xenografts were first treated with bevacizumab for 5 weeks to induce resistance.[1]

Table 3: Anti-Metastatic Efficacy in Colo205 Xenograft

<u>Model</u>

Treatment Group	Dose/Schedule	Suppression of Lung Metastasis vs. Bevacizumab
Bevacizumab	10 mg/kg, weekly	-
LC06 (anti-Ang-2)	10 mg/kg, weekly	Significant
Bevacizumab + LC06	10 mg/kg each, weekly	Significant
TAvi6	10 mg/kg, weekly	66%

Metastasis was quantified by measuring human Alu sequences in lung tissue via qPCR.[1]

### **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

### Mouse Cornea Micropocket Angiogenesis Assay

This in vivo assay quantitatively evaluates angiogenesis in the naturally avascular cornea.

- Pellet Preparation: Slow-release pellets are prepared by mixing a purified angiogenic growth factor (e.g., VEGF) with sucralfate and Hydron (poly-HEMA).[2] This mixture is then applied to a mesh to create uniformly sized pellets.[2]
- Surgical Implantation: A micropocket is surgically created in the cornea of an anesthetized mouse. A single pellet is then implanted into this pocket.[2]
- Quantification of Angiogenesis: After a set period (typically 5-6 days), the area of neovascularization is measured using a slit lamp microscope.[2][3] The vessel length and the circumferential limbal vessel sprouting are quantified.[3]



### **Human Tumor Xenograft Models**

These models are used to assess the in vivo efficacy of anti-cancer agents.

- Cell Culture: Human cancer cell lines (e.g., Colo205, KPL-4, Calu-3) are cultured under standard conditions.
- Tumor Implantation: A specific number of tumor cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Treatment Administration: Once tumors reach a predetermined volume (e.g., 100-200 mm³), animals are randomized into treatment groups. The investigational drugs (e.g., TAvi6, bevacizumab) are administered, typically via intraperitoneal injection, according to the specified dose and schedule.[4]
- Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of treated groups to the vehicle control group.

## Quantification of Lung Metastasis using qPCR for Human Alu Sequences

This method provides a sensitive and quantitative measure of metastatic human tumor cells in mouse tissues.

- Tissue Collection and DNA Isolation: At the end of the in vivo study, lungs are harvested and immediately frozen. Genomic DNA is then isolated from the tissue samples.[4]
- Real-Time Quantitative PCR (qPCR): qPCR is performed using primers specific for human Alu repetitive elements.[5][6] These sequences are highly abundant in the human genome, allowing for sensitive detection of human cells within a murine background.[5][6]
- Data Analysis: A standard curve is generated using serial dilutions of human genomic DNA to quantify the amount of human DNA in the mouse lung samples.[7] This provides a quantitative measure of the metastatic burden.



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## Immunohistochemistry (IHC) for CD31 and Microvessel Density (MVD) Quantification

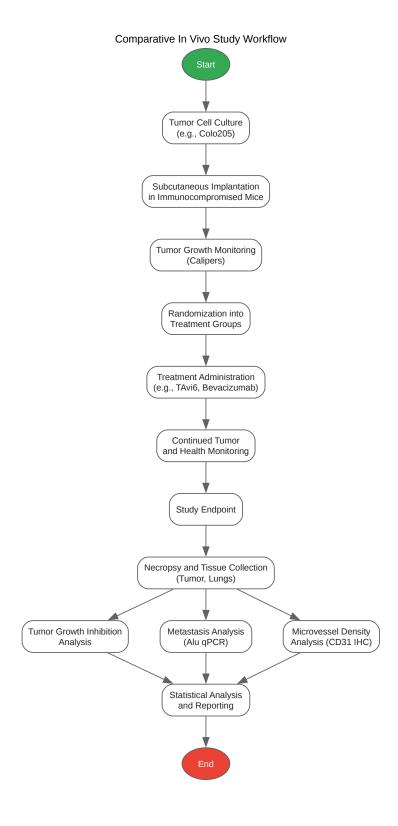
This technique is used to visualize and quantify the density of blood vessels within tumor tissue.

- Tissue Preparation: Tumors are excised, fixed (e.g., in formalin), and embedded in paraffin. Thin sections are then cut and mounted on slides.
- Immunohistochemical Staining: The slides are stained with a primary antibody against CD31 (also known as PECAM-1), a marker for endothelial cells.[8][9] A secondary antibody conjugated to an enzyme is then applied, followed by a substrate that produces a colored precipitate at the site of the antigen.
- Microvessel Density (MVD) Quantification: The stained sections are examined under a
  microscope. The number of CD31-positive vessels is counted in several high-power fields, or
  the CD31-positive area is quantified using image analysis software and expressed as a
  percentage of the total tumor area.[10][11]

## **Experimental Workflow Diagram**

The following diagram outlines a typical experimental workflow for a comparative in vivo study of an angiogenesis inhibitor.





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Caption: Workflow for a preclinical comparative study of angiogenesis inhibitors.



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